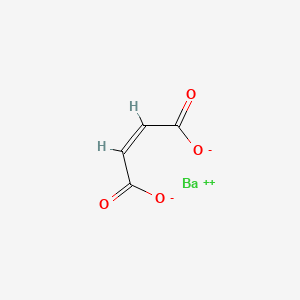
barium(2+);(Z)-but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);(Z)-but-2-enedioate is a coordination compound formed by the interaction of barium ions (Ba²⁺) with (Z)-but-2-enedioate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);(Z)-but-2-enedioate typically involves the reaction of barium salts, such as barium chloride (BaCl₂), with (Z)-but-2-enedioic acid (fumaric acid). The reaction is carried out in an aqueous medium, where the barium ions react with the fumaric acid to form the desired coordination compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade barium salts and fumaric acid, with the reaction carried out in large reactors. The product is then purified through filtration, washing, and drying to obtain the final compound in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);(Z)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions where the (Z)-but-2-enedioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield barium carbonate (BaCO₃) and other oxidation products, while reduction reactions may produce barium metal and reduced organic species.
Applications De Recherche Scientifique
Barium(2+);(Z)-but-2-enedioate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of barium-based materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of barium(2+);(Z)-but-2-enedioate involves its interaction with molecular targets and pathways. The barium ions can interact with various biological molecules, affecting their structure and function. The (Z)-but-2-enedioate ligand can also participate in chemical reactions, influencing the overall activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to barium(2+);(Z)-but-2-enedioate include other barium coordination compounds such as barium acetate (Ba(C₂H₃O₂)₂) and barium oxalate (BaC₂O₄).
Uniqueness
This compound is unique due to the presence of the (Z)-but-2-enedioate ligand, which imparts specific chemical properties and reactivity to the compound. This uniqueness makes it valuable for specific applications where other barium compounds may not be suitable.
Propriétés
Numéro CAS |
29202-49-1 |
|---|---|
Formule moléculaire |
C4H2BaO4 |
Poids moléculaire |
251.38 g/mol |
Nom IUPAC |
barium(2+);(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
Clé InChI |
YXUUWXPIZZLNIO-ODZAUARKSA-L |
SMILES isomérique |
C(=C\C(=O)[O-])\C(=O)[O-].[Ba+2] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


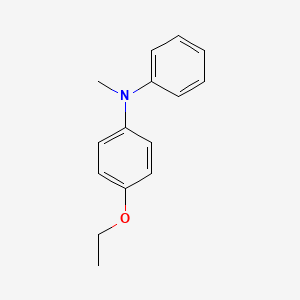
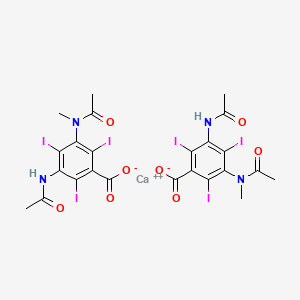
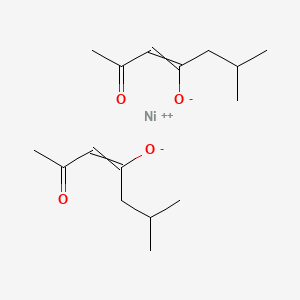

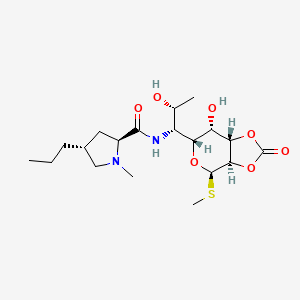
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

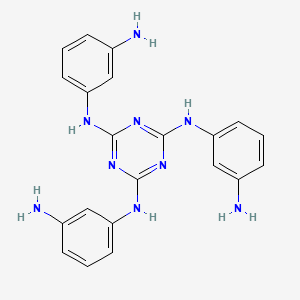
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)

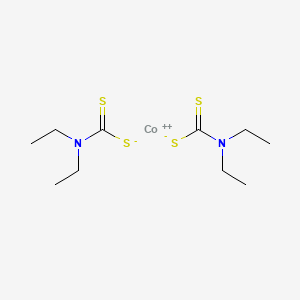
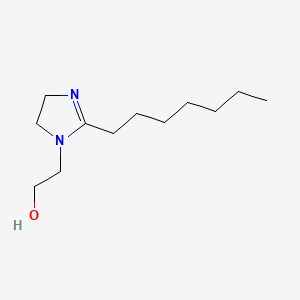
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
